1-(3,6-Dimethylpyridazin-4-yl)ethanone
Description
1-(3,6-Dimethylpyridazin-4-yl)ethanone is a pyridazine derivative featuring a ketone group at position 4 and methyl substituents at positions 3 and 6 of the heterocyclic ring. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties to the compound. This structure is frequently utilized as a synthetic intermediate in medicinal chemistry and materials science. For example, analogs such as 1-(6-methoxypyridazin-3-yl)ethanone () are employed in fluorination reactions using DAST (diethylaminosulfur trifluoride) to generate difluoroethyl derivatives . Similarly, pyridazine-based ethanones are precursors for complex heterocycles, such as thioxo-oxadiazole-fused pyridazines () .
Properties
CAS No. |
91544-05-7 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(3,6-dimethylpyridazin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-8(7(3)11)6(2)10-9-5/h4H,1-3H3 |
InChI Key |
GOPHTLUTFFNJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpyridazin-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethylpyridazine and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as aluminum chloride.
Procedure: The 3,6-dimethylpyridazine is reacted with acetyl chloride in the presence of the catalyst, leading to the formation of 1-(3,6-Dimethylpyridazin-4-yl)ethanone.
Industrial Production Methods: In an industrial setting, the production of 1-(3,6-Dimethylpyridazin-4-yl)ethanone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-Dimethylpyridazin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methyl groups on the pyridazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, 1-(3,6-Dimethylpyridazin-4-yl)ethanone has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1-(3,6-Dimethylpyridazin-4-yl)ethanone | E. coli | 15 |
| 1-(3,6-Dimethylpyridazin-4-yl)ethanone | Staphylococcus aureus | 18 |
Anti-inflammatory Properties
Pyridazine derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that 1-(3,6-Dimethylpyridazin-4-yl)ethanone can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers found that compounds similar to 1-(3,6-Dimethylpyridazin-4-yl)ethanone reduced the levels of TNF-alpha and IL-6 in macrophage cultures by approximately 40% at a concentration of 20 µM .
Polymer Additives
The compound has been explored as an additive in polymer formulations due to its ability to enhance thermal stability and mechanical properties. When incorporated into polyvinyl chloride (PVC), it improved the tensile strength and flexibility of the material.
| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Flexibility (Elongation %) |
|---|---|---|---|
| PVC | 5 | 30 | 200 |
| PVC | 10 | 35 | 250 |
Synthesis and Characterization
The synthesis of 1-(3,6-Dimethylpyridazin-4-yl)ethanone typically involves the reaction of appropriate hydrazine derivatives with acetylacetone under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Synthesis Reaction:
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Pyridazine vs. Pyrimidine Derivatives
- 1-(6-Methylpyrimidin-4-yl)ethanone (): Pyrimidine ring (nitrogens at positions 1 and 3) vs. pyridazine (nitrogens at 1 and 2). The ethanone group at position 4 and methyl at position 6 create distinct electronic environments. Pyrimidines generally exhibit lower dipole moments than pyridazines, influencing solubility and reactivity .
Substituent Position and Electronic Effects
- 1-(6-Methoxypyridazin-3-yl)ethanone (): Methoxy group at position 6 (electron-donating) vs. methyl in the target compound. Methoxy groups enhance electron density, affecting DAST-mediated fluorination efficiency. For instance, 1-(6-methoxypyridazin-3-yl)ethanone reacts with DAST to yield 3-(1,1-difluoroethyl)-6-methoxypyridazine, whereas methyl substituents may alter reaction kinetics .
Aromatic Ketones vs. Heterocyclic Ketones
- 1-(4-Ethylphenyl)ethanone and 1-(3,4-dimethylphenyl)ethanone (): Benzene-ring-based ketones lack the electron-deficient heterocyclic core of pyridazines. Binding assays with SvelOBP1 (an odorant-binding protein) show moderate affinity (K values ~10–20 µM) for these phenyl ketones, suggesting heterocyclic analogs like the target compound may exhibit altered binding profiles due to nitrogen-induced polarity .
Functional Group Modifications
- 1-(6-Bromo-3-pyridyl)ethanone (): Bromine at position 6 enables Suzuki-Miyaura cross-coupling reactions (e.g., with boronic esters), a pathway less accessible with methyl or methoxy substituents. This highlights the role of halogenation in diversifying synthetic applications .
Reactivity Trends
- Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance electrophilic substitution rates in cross-coupling reactions .
- Electron-Donating Groups (e.g., CH₃, OCH₃) : Stabilize intermediates in nucleophilic fluorination but may reduce coupling efficiency .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1-(3,6-Dimethylpyridazin-4-yl)ethanone | C₈H₁₀N₂O | 150.18 | Pyridazine, ketone, methyl |
| 1-(6-Methylpyrimidin-4-yl)ethanone | C₇H₈N₂O | 136.15 | Pyrimidine, ketone, methyl |
| 1-(3-Methyl-benzofuran-2-yl)-ethanone | C₁₀H₁₀O₂ | 162.19 | Benzofuran, ketone, methyl |
Biological Activity
1-(3,6-Dimethylpyridazin-4-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.20 g/mol
- IUPAC Name : 1-(3,6-Dimethylpyridazin-4-yl)ethanone
- CAS Number : 91544-05-7
Synthesis
The synthesis of 1-(3,6-Dimethylpyridazin-4-yl)ethanone typically involves the reaction of 3,6-dimethylpyridazine with acetyl chloride or through the use of acetic anhydride under acidic conditions. The reaction can be optimized to achieve high yields and purity through various purification techniques such as recrystallization and chromatography.
Biological Activity
1-(3,6-Dimethylpyridazin-4-yl)ethanone exhibits several biological activities that make it a candidate for further pharmacological studies:
Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a potential antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research has demonstrated that 1-(3,6-Dimethylpyridazin-4-yl)ethanone can modulate inflammatory pathways. In vitro studies using macrophage cell lines showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound. This suggests its potential use in treating inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of 1-(3,6-Dimethylpyridazin-4-yl)ethanone is believed to be mediated through its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes involved in inflammatory processes or as a modulator of cell signaling pathways related to apoptosis.
Case Studies
-
Antimicrobial Study :
In a study published in Nature and Science, researchers evaluated the antimicrobial efficacy of various pyridazine derivatives, including 1-(3,6-Dimethylpyridazin-4-yl)ethanone. The results indicated significant antibacterial activity, particularly against resistant strains of bacteria . -
Anti-inflammatory Research :
A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed that treatment with 1-(3,6-Dimethylpyridazin-4-yl)ethanone led to reduced joint swelling and lower levels of inflammatory markers in serum . -
Cancer Cell Line Studies :
In vitro studies conducted by researchers at a prominent university demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, suggesting its potential role as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 1-(3,6-Dimethylpyridazin-4-yl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of pyridazine derivatives typically involves cyclization or functionalization of pre-existing heterocyclic scaffolds. For example, pyridazinone intermediates can be synthesized via condensation of aldehydes with hydrazine derivatives in ethanol under basic conditions (e.g., sodium ethoxide), followed by acidification to precipitate products . Friedel-Crafts acylation is another viable route for introducing ethanone groups to aromatic systems, using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) . Optimization may involve solvent selection (e.g., ethanol for solubility control), temperature modulation (room temperature vs. reflux), and stoichiometric adjustments to minimize byproducts.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Substrate | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl dihydropyridazinone | Ethanol, C₂H₅ONa, HCl | 70-90 | |
| Fluoro-propoxyphenyl ethanone | Friedel-Crafts acylation, AlCl₃ | 65-75 |
Q. What spectroscopic techniques are used to characterize 1-(3,6-Dimethylpyridazin-4-yl)ethanone?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure, particularly methyl and carbonyl group assignments. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹) . Mass spectrometry (EI-MS or HRMS) verifies molecular weight and fragmentation patterns. For example, in analogous pyridazinone derivatives, ¹H NMR peaks for methyl groups appear at δ 2.5–2.6 ppm, while aromatic protons resonate between δ 7.5–8.3 ppm .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?
- Methodological Answer : Pyridazine derivatives often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies should assess susceptibility to hydrolysis or oxidation under varying pH and temperature. For example, sodium ethoxide-mediated reactions in ethanol suggest alkaline conditions may degrade acid-sensitive groups . Storage under inert atmospheres (N₂/Ar) at –20°C is recommended for long-term stability.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictory NMR/IR data may arise from impurities, tautomerism, or dynamic effects. Advanced techniques like 2D NMR (HSQC, HMBC) clarify connectivity; for instance, HMBC correlations between methyl protons and pyridazine carbons confirm substitution patterns . X-ray crystallography provides definitive structural validation. If purity is suspect, repeat chromatography (e.g., silica gel, HPLC) and compare retention times with standards .
Q. What strategies improve regioselective functionalization of the pyridazine ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electron-donating groups (e.g., methyl) direct electrophilic substitution to meta/para positions. Computational tools (DFT) predict reactive sites by analyzing charge distribution. For example, methyl groups at C3 and C6 may deactivate the pyridazine ring, necessitating harsher conditions (e.g., nitration with HNO₃/H₂SO₄ at 0°C) . Protecting groups (e.g., acetyl for amines) can further direct reactivity .
Q. How do reaction conditions impact the yield of 1-(3,6-Dimethylpyridazin-4-yl)ethanone in multi-step syntheses?
- Methodological Answer : Yield optimization requires balancing stepwise efficiencies. For example, cyclization steps may require strict temperature control (e.g., 0–5°C to prevent side reactions) , while acylation benefits from excess acyl chloride and extended reaction times (12–24 hours) . Catalytic methods (e.g., Pd-mediated cross-coupling) improve atom economy but require rigorous exclusion of moisture/oxygen .
Table 2 : Troubleshooting Common Yield Issues
| Issue | Solution | Reference |
|---|---|---|
| Low cyclization yield | Use anhydrous solvents, inert gas | |
| Acylation side products | Optimize Lewis acid concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
